4-(iso-Butylthio)thiophenol
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Overview
Description
4-(iso-Butylthio)thiophenol is an organosulfur compound that belongs to the class of aromatic thiols This compound is characterized by the presence of a thiol group (-SH) attached to a benzene ring, with an iso-butylthio substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(iso-Butylthio)thiophenol typically involves the introduction of the thiol group into an aromatic ring. One common method is the reaction of aryl halides with thiourea, followed by hydrolysis to yield the desired thiol. Another approach involves the use of aryl magnesium halides with elemental sulfur, followed by decomposition with diluted acids or water .
Industrial Production Methods: Industrial production of aromatic thiols, including this compound, often employs high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(iso-Butylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(iso-Butylthio)thiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(iso-Butylthio)thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activities and signaling pathways. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further influencing its biological effects .
Comparison with Similar Compounds
Thiophenol (Benzenethiol): The simplest aromatic thiol with a similar structure but without the iso-butylthio substituent.
4-Methylthiophenol: Similar to 4-(iso-Butylthio)thiophenol but with a methyl group instead of an iso-butylthio group.
4-Chlorothiophenol: Contains a chlorine atom at the para position instead of the iso-butylthio group.
Uniqueness: this compound is unique due to the presence of the iso-butylthio substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-(2-methylpropylsulfanyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPOCYSTQARPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50853629 |
Source
|
Record name | 4-[(2-Methylpropyl)sulfanyl]benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50853629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56056-59-8 |
Source
|
Record name | 4-[(2-Methylpropyl)sulfanyl]benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50853629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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